N,N-Dimethylamidino Urea
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Overview
Description
N,N-Dimethylamidino Urea, also known as N-Carbonylguanidine, is an organic compound with the molecular formula C₄H₁₀N₄O and a molecular weight of 130.15 g/mol . It is a white crystalline solid that is stable at room temperature and has good solubility in water and most organic solvents . This compound is an intermediate in the electrochemical oxidation of Metformin, a widely used oral antidiabetic drug .
Mechanism of Action
Target of Action
N,N-Dimethylamidino Urea, also known as (E)-[amino(dimethylamino)methylidene]urea, is an intermediate in the electrochemical oxidation of Metformin . The primary target of this compound is the metabolic pathway of Metformin .
Mode of Action
The compound interacts with its target by participating in the electrochemical oxidation process of Metformin . This interaction results in changes in the metabolic pathway of Metformin .
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
N,N-Dimethylamidino Urea plays a role in the metabolic pathway of Metformin It interacts with various enzymes and proteins during this process
Cellular Effects
The cellular effects of this compound are primarily related to its role in the metabolism of Metformin It may influence cell function through its impact on cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in the electrochemical oxidation of Metformin It may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
This compound is involved in the metabolic pathway of Metformin It may interact with various enzymes and cofactors during this process
Preparation Methods
N,N-Dimethylamidino Urea can be synthesized through various methods. One common method involves the reaction of dimethylamine with isocyanic acid under neutral or weakly basic conditions . The reaction mixture is typically stirred at room temperature or slightly heated for several hours. The product is then isolated through crystallization, washed, and dried.
Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and can be scaled up for industrial production. The reaction conditions promote high chemical purity and yield, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
N,N-Dimethylamidino Urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles to form substituted urea compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions are typically urea derivatives and amine derivatives .
Scientific Research Applications
N,N-Dimethylamidino Urea has several scientific research applications:
Comparison with Similar Compounds
N,N-Dimethylamidino Urea is similar to other urea derivatives, such as:
- N-Methylurea
- N,N-Diethylurea
- N,N-Dimethylurea
Compared to these compounds, this compound is unique due to its role as an intermediate in the metabolism of Metformin. This makes it particularly valuable in the study of type 2 diabetes and the development of antidiabetic drugs .
Properties
CAS No. |
98026-16-5 |
---|---|
Molecular Formula |
C4H10N4O |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(N,N-dimethylcarbamimidoyl)urea |
InChI |
InChI=1S/C4H10N4O/c1-8(2)3(5)7-4(6)9/h1-2H3,(H4,5,6,7,9) |
InChI Key |
LZEBBXWIHQNXLJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=NC(=O)N)N |
Canonical SMILES |
CN(C)C(=N)NC(=O)N |
Synonyms |
N-[(Dimethylamino)iminomethyl]Urea; N3-Desamidino,N3-carbamoyl Metformin; N3-Desamidino,N3-hydroxyimidoyl Metformin; Metformin Hydroxy Analog |
Origin of Product |
United States |
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